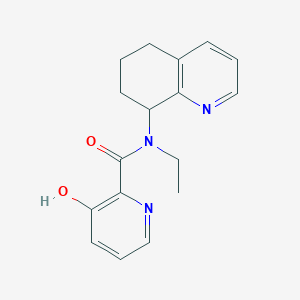
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, also known as THQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THQ is a small molecule that belongs to the class of N-acyl amino acid derivatives and has been shown to possess various biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide is not fully understood, but it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has been demonstrated to scavenge reactive oxygen species and reduce oxidative stress-induced damage in cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various assays. This compound has also been shown to possess multiple biological activities, making it a versatile tool for studying various biological processes. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammatory bowel disease. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could lead to the identification of new drug targets. Additionally, the optimization of the synthesis and purification methods for this compound could facilitate its use in various research applications.
Synthesis Methods
The synthesis of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with ethyl 3-aminobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 8-bromo-5,6,7,8-tetrahydroquinoline.
Scientific Research Applications
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In immunology, this compound has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory bowel disease.
properties
IUPAC Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-20(17(22)16-14(21)9-5-11-19-16)13-8-3-6-12-7-4-10-18-15(12)13/h4-5,7,9-11,13,21H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIJEFGUSYVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC2=C1N=CC=C2)C(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
![4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)
![Methyl 2-[(2-ethylsulfanylcyclohexyl)amino]acetate](/img/structure/B7631458.png)
![2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B7631463.png)
![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)
![(2R)-1-[(2-ethylsulfanylcyclohexyl)amino]butan-2-ol](/img/structure/B7631483.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)